
2-(2-Chlorobenzyl)-6-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorobenzyl)-6-methylphenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of a chlorobenzyl group and a methyl group attached to the phenol ring. This compound is known for its antimicrobial properties and is used in various applications, including as a preservative and disinfectant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorobenzyl)-6-methylphenol typically involves the reaction of 2-chlorobenzyl chloride with 6-methylphenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation and recrystallization to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Chlorobenzyl)-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chlorobenzyl group can be reduced to form the corresponding benzyl alcohol.
Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as ammonia or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinones
Reduction: Benzyl alcohol derivatives
Substitution: Amino or thiol-substituted benzyl derivatives
Applications De Recherche Scientifique
2-(2-Chlorobenzyl)-6-methylphenol has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial properties and potential use in disinfectants and preservatives.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Used in the formulation of cleaning agents and personal care products due to its antimicrobial properties.
Mécanisme D'action
The antimicrobial action of 2-(2-Chlorobenzyl)-6-methylphenol is primarily due to its ability to disrupt the cell membranes of microorganisms. The phenolic group interacts with the lipid bilayer, causing leakage of cellular contents and ultimately leading to cell death. The chlorobenzyl group enhances the lipophilicity of the compound, allowing it to penetrate the cell membrane more effectively.
Comparaison Avec Des Composés Similaires
2-Chlorobenzyl alcohol: Similar structure but lacks the phenolic group.
6-Methylphenol: Similar structure but lacks the chlorobenzyl group.
2,4-Dichlorobenzyl alcohol: Contains two chlorine atoms and a benzyl alcohol group.
Uniqueness: 2-(2-Chlorobenzyl)-6-methylphenol is unique due to the presence of both the chlorobenzyl and methylphenol groups, which confer enhanced antimicrobial properties compared to its individual components. The combination of these functional groups allows for a broader spectrum of activity and increased efficacy in various applications.
Propriétés
Numéro CAS |
6279-16-9 |
|---|---|
Formule moléculaire |
C14H13ClO |
Poids moléculaire |
232.70 g/mol |
Nom IUPAC |
2-[(2-chlorophenyl)methyl]-6-methylphenol |
InChI |
InChI=1S/C14H13ClO/c1-10-5-4-7-12(14(10)16)9-11-6-2-3-8-13(11)15/h2-8,16H,9H2,1H3 |
Clé InChI |
AOLOWUNFARZOGZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)CC2=CC=CC=C2Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


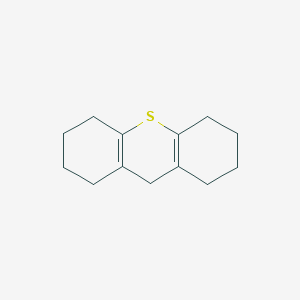
![2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol](/img/structure/B14727907.png)

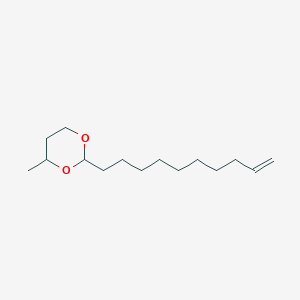
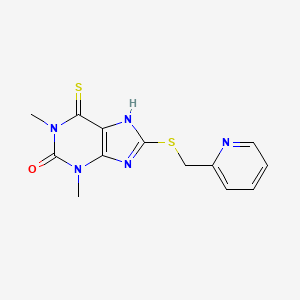


![(2S)-2-amino-5-[[(2R)-3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14727936.png)
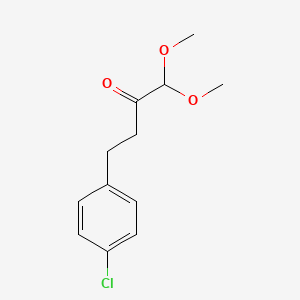
![3-[3-(3,4-Dimethoxyphenyl)propyl]-6-methyloxane-2,4-dione](/img/structure/B14727950.png)
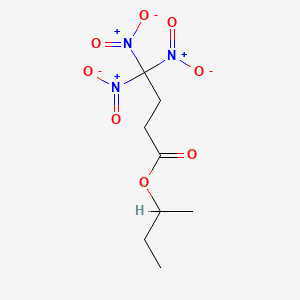

![1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14727976.png)
![9-Amino-5h-naphtho[2,1-b]pyrimido[5,4-e][1,4]oxazine-5,11(10h)-dione](/img/structure/B14727984.png)
